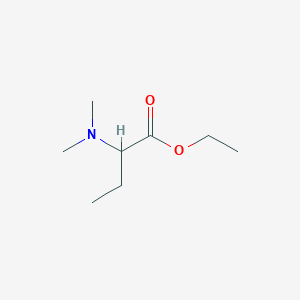

Ethyl 2-(dimethylamino)butanoate

Overview

Description

Ethyl 2-(dimethylamino)butanoate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition . The reaction is carried out between the dimethylethanolamine and thionyl chloride .Scientific Research Applications

Polymer Synthesis and Properties

Ethyl 2-(dimethylamino)butanoate has been utilized in the synthesis of various polymers. For instance, it has been used in the atom transfer radical polymerization (ATRP) synthesis of amphiphilic random, gradient, and block copolymers. These copolymers demonstrate significant dependence on their architecture for thermosensitivity and aggregation properties (Lee, Russell, & Matyjaszewski, 2003). Additionally, it's used in the copolymerization with (methyl)acrylates initiated by a neutral Pd(II)-based complex, showcasing its versatility in polymer chemistry (Pang, Sun, & Shen, 2004).

Thermodynamic and Physical Properties

Research has also focused on understanding the density and derived properties of binary mixtures containing this compound. These studies provide insights into the compound's behavior under different temperature and pressure conditions, which is crucial for various industrial applications (Muche, Olivieri, & Torres, 2019).

Carbon Dioxide Capture

In the field of environmental science, derivatives of this compound, such as various tertiary amines, have been synthesized and evaluated for enhanced carbon dioxide capture performance. This research is particularly relevant in the context of reducing greenhouse gas emissions (Singto et al., 2016).

Biological Applications

In the area of biological applications, this compound has been involved in the synthesis of various compounds for antimicrobial evaluation. This includes the synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters (Dimmock et al., 1978).

Safety and Hazards

Future Directions

The future directions for Ethyl 2-(dimethylamino)butanoate could involve its use in the development of new materials and better understanding of polymersomes’ properties with pH and temperature-responsive groups . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Properties

IUPAC Name |

ethyl 2-(dimethylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-7(9(3)4)8(10)11-6-2/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVIBTFAJWWRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)